1-[2-(4-Chlorophenyl)ethenesulfonyl]-4-(4-methylbenzenesulfonyl)piperazine
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Overview
Description
This compound is a small molecule . It belongs to the class of organic compounds known as styrenes, which are organic compounds containing an ethenylbenzene moiety . The molecular formula is C19H21ClN2O4S2 and the molecular weight is 440.96.
Synthesis Analysis
While specific synthesis methods for this compound were not found, a series of novel ®(-)-1-[(4-chlorophenyl)phenylmethyl]piperazine derivatives were designed, synthesized, and tested for in vivo anti-allergic activities . Most of these derivatives exhibited significant effects on both allergic asthma and allergic itching .Molecular Structure Analysis
The molecular structure of this compound includes a piperazine ring, which is a heterocyclic amine consisting of a six-membered ring containing two nitrogen atoms at opposite positions in the ring . The compound also contains sulfonyl groups and a 4-chlorophenyl group .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 440.96 and a molecular formula of C19H21ClN2O4S2.Scientific Research Applications
Pharmaceutical Intermediates
Piperazine derivatives are crucial in synthesizing various pharmaceutical compounds. Research has demonstrated the synthesis of 1-(2,3-dichlorophenyl)piperazine, highlighting its role as a pharmaceutical intermediate. This process involves multiple steps, including alkylation, acidulation, and hydrolysis, with a focus on optimizing yield and discussing factors influencing key reaction stages. The structural confirmation of synthesized compounds is achieved through IR and 1H-NMR, underscoring the importance of these derivatives in medicinal chemistry (Quan, 2006; Li Ning-wei, 2006).
Antimicrobial Activities
The synthesis and evaluation of new 1,2,4-triazole derivatives bearing the piperazine moiety have shown promising antimicrobial activities. This research underscores the potential of piperazine derivatives in combating microbial infections, offering a pathway for developing novel antimicrobial agents. The compounds were synthesized through a multi-step process and screened for their efficacy against various microorganisms, highlighting the compound's versatility in addressing antimicrobial resistance (Bektaş et al., 2007).
Antihypertensive Agents
Piperazine derivatives have also been explored for their antihypertensive properties. A series of 5-(1-piperazinyl)-1H-1,2,4-triazol-3-amines was synthesized and screened for antihypertensive and diuretic activity, revealing potential applications in managing hypertension. The mechanism of action, suggesting ganglionic blocking activity, highlights the therapeutic potential of piperazine derivatives in cardiovascular medicine (Meyer et al., 1989).
Mechanism of Action
Target of Action
The primary target of the compound 1-[2-(4-Chlorophenyl)ethenesulfonyl]-4-(4-methylbenzenesulfonyl)piperazine is Coagulation factor X . This protein plays a crucial role in the coagulation cascade, which is a series of reactions that ultimately leads to the formation of a blood clot.
Properties
IUPAC Name |
1-[2-(4-chlorophenyl)ethenylsulfonyl]-4-(4-methylphenyl)sulfonylpiperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O4S2/c1-16-2-8-19(9-3-16)28(25,26)22-13-11-21(12-14-22)27(23,24)15-10-17-4-6-18(20)7-5-17/h2-10,15H,11-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIFLAGPLGPTTLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)S(=O)(=O)C=CC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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